molecular formula C26H28ClFN4O3 B4220731 Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

Cat. No.: B4220731
M. Wt: 499.0 g/mol
InChI Key: LJSVDKFKACWGAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-{[(4-chlorophenyl)amino]carbonyl}-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the piperidine ring: This step involves the reaction of the pyrazole derivative with a piperidine derivative under suitable conditions.

    Attachment of the tert-butyl group: This is usually done through esterification reactions.

    Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • 4-tert-Butyl-4-chlorobutyrophenone
  • tert-Butyl 4-aminobenzoate

Uniqueness

What sets Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups and structural motifs

Properties

IUPAC Name

tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClFN4O3/c1-26(2,3)35-25(34)31-14-12-17(13-15-31)22-16-32(21-10-6-19(28)7-11-21)30-23(22)24(33)29-20-8-4-18(27)5-9-20/h4-11,16-17H,12-15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSVDKFKACWGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 6
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Tert-butyl 4-[3-[(4-chlorophenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

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